3-(2,2-Difluoroethyl)morpholine
Overview
Scientific Research Applications
Antioxidant and Hypocholesterolemic Activity
Morpholine derivatives, including those structurally similar to 3-(2,2-Difluoroethyl)morpholine, have demonstrated significant antioxidant and hypocholesterolemic activities. One such compound showed remarkable inhibition of lipid peroxidation and demonstrated hypocholesterolemic and hypolipidemic actions, decreasing cholesterol, LDL, and triglycerides in plasma significantly (Chrysselis, Rekka, & Kourounakis, 2000).
Nuclear Medicine and Pretargeting
Morpholino structures have been explored for nuclear medicine applications, specifically in pretargeting strategies for tumor imaging. A study investigating the use of morpholinos (MORFs) conjugated with anti-CEA antibodies highlighted the potential of MORFs in improving target to non-target ratios, suggesting their utility in enhancing the specificity of tumor imaging in nuclear medicine (Liu et al., 2003).
Antihypertensive Agents
Nonpeptide renin inhibitors, incorporating a morpholino moiety for improved oral absorption, bioavailability, and efficacy, have been developed as antihypertensive agents. These agents demonstrated potent renin binding and high bioavailability, indicating their potential as effective antihypertensive medications (Boyd et al., 1994).
Anti-Inflammatory Properties
Morpholine derivatives have shown promise in anti-inflammatory applications. For instance, a study tested the anti-inflammatory properties of a specific morpholine derivative in an experimental model of pancreatitis in rats, demonstrating its significant reduction in endogenous intoxication and detoxification properties (Bigdan et al., 2020).
Anabolic Effects and Adrenoceptor Activation
The morpholine compound BRL-47672, although structurally similar to clenbuterol and lacking actions on beta 2-adrenoceptors in vitro, has been shown to cause significant anabolic effects in rats and increase muscle growth, highlighting its potential in muscle growth-related treatments (Sillence et al., 1995).
properties
IUPAC Name |
3-(2,2-difluoroethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJBODOVHXGPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803607-74-0 | |
Record name | 3-(2,2-difluoroethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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